molecular formula C9H11N5O4 B053556 L-Monapterin CAS No. 2277-42-1

L-Monapterin

Cat. No.: B053556
CAS No.: 2277-42-1
M. Wt: 253.22 g/mol
InChI Key: BMQYVXCPAOLZOK-NJGYIYPDSA-N
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Mechanism of Action

Target of Action

D-Monapterin, also known as D-threo-neopterin, is a pteridine derivative . It is present in body fluids and its elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections . .

Mode of Action

It is known to serve as a precursor in the biosynthesis of biopterin

Biochemical Pathways

D-Monapterin is involved in the pterine biosynthesis metabolic pathway . In bacteria, GTP cyclohydrolase converts GTP to dihydroneopterin triphosphate (H2NPt-P3), which acts as the biochemical precursor to folate, neopterin (NPt), monapterin (MPt), and biopterin (BPt)

Result of Action

It is known that elevated levels of D-Monapterin result from immune system activation, malignant disease, allograft rejection, and viral infections . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of D-Monapterin is not well-documented. D-Monapterin has been identified in various microorganisms, including Tetrahymena pyriformis, a protozoa living in fresh water, and E. coli . This suggests that the compound’s action may be influenced by the specific environmental conditions of these organisms.

Biochemical Analysis

Biochemical Properties

D-Monapterin is involved in a variety of biochemical reactions. It is found at the core of molybdenum cofactor (Moco) containing enzymes in the molybdopterin (MPT) ligand that coordinates molybdenum and facilitates cofactor activity . The enzymes and proteins it interacts with include GTP cyclohydrolase 1 (GCH1), which is involved in the conversion of GTP to 7,8-dihydroneopterin triphosphate .

Cellular Effects

D-Monapterin has significant effects on various types of cells and cellular processes. For instance, it has been found in saliva, suggesting its role in oral cavity processes

Molecular Mechanism

The mechanism of action of D-Monapterin at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Monapterin is involved in the conversion of GTP to 7,8-dihydroneopterin triphosphate, a process facilitated by the enzyme GTP cyclohydrolase 1 .

Temporal Effects in Laboratory Settings

Current studies suggest that D-Monapterin may have a role in the fluctuation of salivary total concentrations of neopterin (tNP) and biopterin (tBP) in various individuals .

Dosage Effects in Animal Models

Current research primarily focuses on its presence and role in microorganisms .

Metabolic Pathways

D-Monapterin is involved in the folate biosynthetic pathway . It is converted from GTP by the enzyme GTP cyclohydrolase 1

Transport and Distribution

It is known to exist in saliva , suggesting it may be transported and distributed in the oral cavity

Subcellular Localization

Current research primarily focuses on its presence and role in microorganisms

Chemical Reactions Analysis

Types of Reactions: D-Monapterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pterin derivatives, while reduction can yield tetrahydropterins .

Properties

IUPAC Name

2-amino-6-[(1S,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021403
Record name L-(+)-Monapterin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Threoneopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2277-42-1, 2009-64-5
Record name L-(+)-Monapterin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopterin, L-threo-
Source ChemIDplus
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Record name L-(+)-Monapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
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Record name [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPTERIN, L-THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27WF8XSQO
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Record name L-Threoneopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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